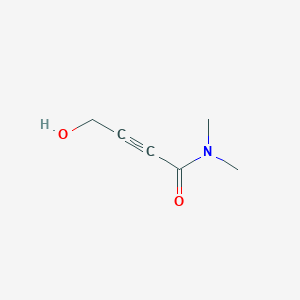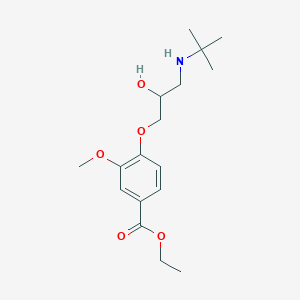![molecular formula C9H4F6N4 B068006 5-[3,5-Bis(trifluoromethyl)phenyl]tetrazol CAS No. 175205-09-1](/img/structure/B68006.png)
5-[3,5-Bis(trifluoromethyl)phenyl]tetrazol
Übersicht
Beschreibung
KG-548 is a chemical compound known for its role as an inhibitor of the hypoxia signaling transcription factor complex. It is specifically an ARNT/TACC3 disruptor and a HIF-1α inhibitor. The compound interferes with the formation of the ARNT/TACC3 complex by competing with TACC3 for binding to the ARNT PAS-B domain.
Wissenschaftliche Forschungsanwendungen
KG-548 has a wide range of scientific research applications, including:
Chemistry: Used as a research tool to study the hypoxia signaling pathway and the role of ARNT/TACC3 interactions.
Biology: Employed in cellular studies to investigate the effects of hypoxia and the disruption of ARNT/TACC3 complexes.
Medicine: Potential therapeutic applications in cancer research, particularly in targeting hypoxia-inducible factors in tumor cells.
Industry: Utilized in the development of new chemical inhibitors and therapeutic agents
Wirkmechanismus
Target of Action
The primary target of KG-548 is the ARNT PAS domain of the ARNT subunit of the HIF activator . This activator recruits the TACC3 (Transforming Acidic Coiled Coil Containing Protein 3) coactivator .
Mode of Action
KG-548 selectively binds within the ARNT PAS domain, competing with TACC3 for binding to the ARNT PAS-B domain . This competition disrupts the interaction between ARNT and TACC3, thus acting as an ARNT/TACC3 disruptor .
Biochemical Pathways
The disruption of the ARNT/TACC3 interaction affects the hypoxia signaling transcription factor complex . This complex plays a crucial role in cellular responses to hypoxia, a condition where the body or a region of the body is deprived of adequate oxygen supply.
Pharmacokinetics
The compound is soluble in dmso , which suggests it may have good bioavailability
Result of Action
The disruption of the ARNT/TACC3 interaction by KG-548 likely impacts the cellular responses to hypoxia . The exact molecular and cellular effects would depend on the specific context and are a subject of ongoing research.
Action Environment
It’s worth noting that the compound’s storage conditions are recommended to be sealed in dry conditions at 2-8°c , suggesting that temperature and humidity may affect its stability.
Biochemische Analyse
Biochemical Properties
KG-548 selectively binds within the ARNT PAS domain of the ARNT subunit of the HIF activator that recruits TACC3 (Transforming Acidic Coiled Coil Containing Protein 3) coactivator . It competes with TACC3 for binding to the ARNT PAS-B domain, thus acting as an ARNT/TACC3 disruptor .
Cellular Effects
The disruption of the ARNT/TACC3 interaction by 5-[3,5-Bis(trifluoromethyl)phenyl]tetrazole can have significant effects on various types of cells and cellular processes
Molecular Mechanism
At the molecular level, KG-548 exerts its effects by binding within the ARNT PAS domain of the ARNT subunit of the HIF activator . This binding competes with TACC3 for the same binding site, disrupting the interaction between ARNT and TACC3
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die spezifischen Synthesewege und Reaktionsbedingungen sind proprietär und werden nicht öffentlich im Detail offengelegt .
Industrielle Produktionsmethoden
Die industrielle Produktion von KG-548 beinhaltet die großtechnische chemische Synthese unter kontrollierten Bedingungen, um eine hohe Reinheit und Ausbeute zu gewährleisten. Die Verbindung wird typischerweise in Pulverform mit einer Reinheit von ≥97% hergestellt, bestimmt durch Hochleistungsflüssigkeitschromatographie (HPLC) .
Analyse Chemischer Reaktionen
Arten von Reaktionen
KG-548 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.
Reduktion: KG-548 kann reduziert werden, um reduzierte Derivate zu bilden.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in den Reaktionen mit KG-548 verwendet werden, sind Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die spezifischen Bedingungen hängen von der gewünschten Reaktion und dem Produkt ab .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus den Reaktionen von KG-548 gebildet werden, umfassen oxidierte und reduzierte Derivate sowie substituierte Verbindungen mit verschiedenen funktionellen Gruppen .
Wissenschaftliche Forschungsanwendungen
KG-548 hat eine breite Palette wissenschaftlicher Forschungsanwendungen, darunter:
Chemie: Wird als Forschungswerkzeug verwendet, um den Hypoxie-Signalweg und die Rolle der ARNT/TACC3-Interaktionen zu untersuchen.
Biologie: Wird in Zellstudien eingesetzt, um die Auswirkungen von Hypoxie und die Störung von ARNT/TACC3-Komplexen zu untersuchen.
Medizin: Potenzielle therapeutische Anwendungen in der Krebsforschung, insbesondere bei der gezielten Ansteuerung von Hypoxie-induzierbaren Faktoren in Tumorzellen.
Industrie: Einsatz bei der Entwicklung neuer chemischer Inhibitoren und Therapeutika
Wirkmechanismus
KG-548 übt seine Wirkung aus, indem es selektiv innerhalb der ARNT PAS-Domäne der ARNT-Untereinheit des HIF-Aktivators bindet. Diese Bindung konkurriert mit TACC3 um die ARNT PAS-B-Domäne, wodurch der ARNT/TACC3-Komplex gestört wird. Die Störung dieses Komplexes hemmt den Hypoxie-Signalweg, was zu einer verringerten Lactatproduktion und anderen nachgeschalteten Effekten führt .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Einzigartigkeit von KG-548
KG-548 ist einzigartig in seiner selektiven Bindung an die β-Faltblatt-Oberfläche der ARNT PAS-B-Domäne, wodurch es ein potenter ARNT/TACC3-Disruptor ist. Diese Spezifität ermöglicht eine gezielte Hemmung des Hypoxie-Signalwegs, was KG-548 zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung und für potenzielle therapeutische Anwendungen macht .
Eigenschaften
IUPAC Name |
5-[3,5-bis(trifluoromethyl)phenyl]-2H-tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F6N4/c10-8(11,12)5-1-4(7-16-18-19-17-7)2-6(3-5)9(13,14)15/h1-3H,(H,16,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJFZIQEWZVVIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=NNN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50347331 | |
| Record name | 5-[3,5-Bis(trifluoromethyl)phenyl]-2H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50347331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175205-09-1 | |
| Record name | 5-[3,5-Bis(trifluoromethyl)phenyl]-2H-tetrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175205-09-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[3,5-Bis(trifluoromethyl)phenyl]-2H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50347331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-[3,5-Di(trifluoromethyl)phenyl]-2H-1,2,3,4-tetrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



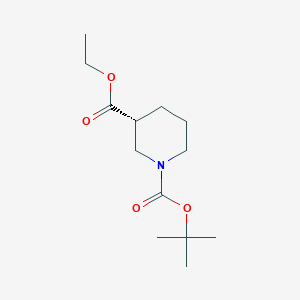
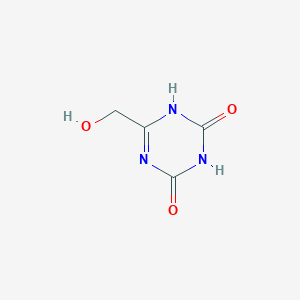
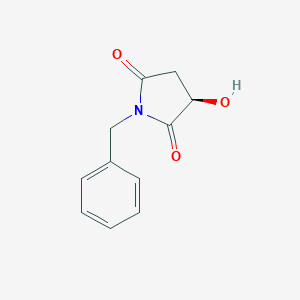
![[(2R)-2-Hexadecanoyloxy-3-[hydroxy-[(1R,2R,3S,4R,6R)-2,3,4,6-tetrahydroxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate](/img/structure/B67928.png)
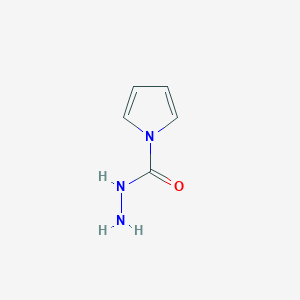





![2,3-Dihydrofuro[3,2-c]pyridine](/img/structure/B67943.png)
